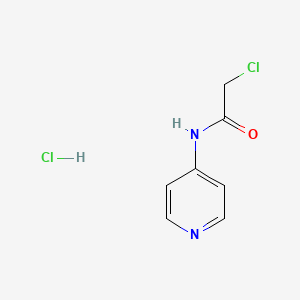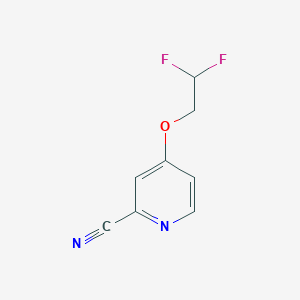![molecular formula C20H14S2 B1459256 2,8-二甲基蒽[2,3-b:7,6-b']二噻吩 CAS No. 1392416-39-5](/img/structure/B1459256.png)
2,8-二甲基蒽[2,3-b:7,6-b']二噻吩
描述
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene (purified by sublimation) is an organic compound with the molecular formula C20H14S2. It is a derivative of anthradithiophene, characterized by the presence of two methyl groups at the 2 and 8 positions of the anthracene core, and two thiophene rings fused to the anthracene. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its stable p-type semiconductor properties .
科学研究应用
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene has several scientific research applications:
Organic Electronics: It is widely used in the fabrication of organic field-effect transistors (OFETs) due to its stable p-type semiconductor properties.
Photovoltaics: The compound is explored for use in organic photovoltaic cells (OPVs) as an active layer material.
Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors.
Material Science: Research in material science utilizes this compound for developing new organic semiconductors with enhanced performance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene derivatives.
Functionalization: The anthracene core is functionalized with thiophene rings through a series of reactions, including bromination and subsequent coupling reactions.
Industrial Production Methods
Industrial production of 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified by sublimation, a process that involves heating the solid compound to convert it directly into vapor, which then condenses back into a purified solid form .
化学反应分析
Types of Reactions
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
作用机制
The mechanism by which 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound has a high hole mobility, making it an efficient p-type semiconductor. The molecular targets include the active layers in OFETs and OPVs, where it facilitates charge transport. The pathways involved include the formation of π-π stacking interactions, which enhance the charge carrier mobility .
相似化合物的比较
Similar Compounds
- Bis 1benzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (BBTADT) : Contains benzothiophene rings instead of thiophene rings .
- Anthra[2,3-b:6,7-b′]-difuran (ADF) : Contains furan rings instead of thiophene rings .
Anthradithiophene (ADT): Lacks the methyl groups at the 2 and 8 positions.
Uniqueness
2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene is unique due to the presence of methyl groups at the 2 and 8 positions, which enhance its solubility and processability. This modification also improves its electronic properties, making it a more efficient semiconductor compared to its non-methylated counterparts .
属性
IUPAC Name |
7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c1-11-3-17-7-13-5-14-8-18-4-12(2)22-20(18)10-16(14)6-15(13)9-19(17)21-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKBPBSELKJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=C(C=C3C=C2S1)C=C5C(=C4)C=C(S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)



![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

amine dihydrochloride](/img/structure/B1459190.png)


